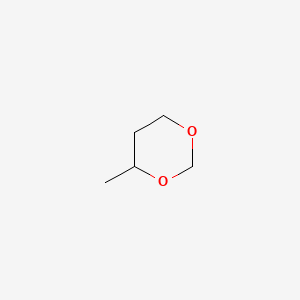

4-Methyl-1,3-dioxane

Description

Properties

IUPAC Name |

4-methyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5-2-3-6-4-7-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCCMBMMWVKEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871827 | |

| Record name | 4-Methyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-97-4 | |

| Record name | 4-Methyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-1,3-dioxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCM6KK2C4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereoisomerism in 4-methyl-1,3-dioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereoisomerism of 4-methyl-1,3-dioxane, a topic of significant interest in stereochemistry and medicinal chemistry. The conformational preferences of the cis and trans isomers are explored through a detailed examination of their thermodynamic stabilities, backed by computational and experimental data. This document outlines the key energetic parameters governing the conformational equilibrium and provides detailed protocols for the experimental and computational techniques used in its study. The synthesis of this compound is also briefly discussed.

Introduction

The 1,3-dioxane ring system is a common structural motif in many natural products and pharmaceutical compounds. The introduction of substituents onto this six-membered heterocyclic ring leads to the formation of stereoisomers with distinct three-dimensional arrangements and, consequently, different physical, chemical, and biological properties. Understanding the conformational behavior of substituted 1,3-dioxanes is therefore crucial for the rational design of molecules with specific biological activities.

This compound serves as a fundamental model for studying the stereochemical principles that govern the conformational preferences in this class of compounds. The primary focus of this guide is the conformational equilibrium between the cis and trans isomers, which correspond to the axial and equatorial orientations of the methyl group at the C4 position, respectively.

Conformational Analysis of this compound

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain. For this compound, this leads to two primary chair conformers: the trans isomer, with the methyl group in the sterically favored equatorial position, and the cis isomer, with the methyl group in the more sterically hindered axial position.

The energetic preference for the equatorial conformer is a well-established principle in stereochemistry, primarily due to the avoidance of 1,3-diaxial interactions. In the axial conformer of this compound, the methyl group experiences steric repulsion from the axial hydrogen atoms at the C2 and C6 positions.

Thermodynamic Stability and Conformational Equilibrium

The relative stability of the cis (axial) and trans (equatorial) conformers is quantified by the difference in their Gibbs free energy (ΔG°). The equatorial conformer is the thermodynamically more stable isomer.[1] The equilibrium between the two conformers can be represented as follows:

cis-4-methyl-1,3-dioxane (axial) ⇌ trans-4-methyl-1,3-dioxane (equatorial)

The equilibrium constant (Keq) for this isomerization is greater than 1, indicating that the equilibrium lies in favor of the trans isomer.

Quantitative Conformational Energy Data

The energy differences between the various conformers of this compound have been determined primarily through computational methods. The following tables summarize the calculated relative energies of the stable conformers.

Table 1: Calculated Relative Energies (kcal/mol) of this compound Conformers [1]

| Conformer | MM+ | STO-3G | 3-21G | 6-31G(d) | 6-31G(d,p) |

| Equatorial Chair (trans) | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |

| Axial Chair (cis) | 2.8 | 2.6 | 2.4 | 4.6 | 3.4 |

| 1,4-Twist | 4.7 | 4.4 | 3.5 | 5.7 | 4.5 |

| 2,5-Twist | 4.5 | 4.9 | 4.0 | 5.8 | 5.8 |

| Sofa | 8.8 | 5.0 | 4.1 | 7.2 | 6.7 |

Data sourced from a computational study by Kuznetsov et al.[1]

Table 2: Calculated Enthalpies of Formation and Conformational Energies for Methyl-Substituted 1,3-Dioxanes

| Compound | State | ΔHf° (kcal/mol) |

| cis-4,6-Dimethyl-1,3-dioxane | liq | -110.26 ± 0.96 |

| trans-4,6-Dimethyl-1,3-dioxane | liq | -106.51 ± 0.90 |

| 2,2-Dimethyl-1,3-dioxane | liq | -106.90 ± 0.81 |

Data from Pihlaja, K., & Luoma, S. (1968).

Experimental Protocols

The conformational analysis of this compound can be carried out using a combination of synthetic, spectroscopic, and chromatographic techniques.

Synthesis of this compound

This compound is typically synthesized via the acetalization reaction of 1,3-butanediol with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde). The reaction is generally acid-catalyzed.

Protocol:

-

To a stirred solution of 1,3-butanediol in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Add paraformaldehyde to the mixture.

-

Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4).

-

Purify the product by distillation. This will typically yield a mixture of cis and trans isomers.

Isomer Ratio Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The relative abundance of the cis and trans isomers in the synthesized mixture can be determined by GC-MS.

Protocol:

-

Sample Preparation: Dilute the purified this compound mixture in a suitable volatile solvent (e.g., dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: The two isomers will typically have different retention times. The ratio of the isomers can be determined by integrating the peak areas in the total ion chromatogram.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound. The key parameters are the chemical shifts and the proton-proton coupling constants (3JHH).

Protocol:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl3) and transfer to an NMR tube.

-

1H NMR Spectroscopy:

-

Acquire a high-resolution 1H NMR spectrum.

-

Analysis of Coupling Constants: The magnitude of the vicinal coupling constants between the proton at C4 and the protons at C5 can distinguish between the axial and equatorial orientations of the methyl group.

-

A large coupling constant (typically 8-10 Hz) is observed between axial protons (3Jax-ax).

-

Smaller coupling constants (typically 2-4 Hz) are observed for axial-equatorial (3Jax-eq) and equatorial-equatorial (3Jeq-eq) interactions.

-

-

In the trans (equatorial) isomer, the C4-H is axial and will exhibit large ax-ax couplings to the axial protons on C5.

-

In the cis (axial) isomer, the C4-H is equatorial and will show smaller ax-eq and eq-eq couplings.

-

-

Variable Temperature (VT) NMR:

-

By acquiring NMR spectra at different temperatures, the coalescence of signals corresponding to the two isomers can be observed. This allows for the determination of the energy barrier to ring inversion.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

NOESY or ROESY experiments can be used to identify through-space interactions. For the cis (axial) isomer, an NOE should be observed between the methyl protons and the axial protons at C2 and C6.

-

Computational Chemistry Protocol

Quantum chemical calculations are invaluable for determining the geometries and relative energies of the conformers of this compound.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Methodology:

-

Initial Structures: Build the initial 3D structures of the cis (axial) and trans (equatorial) chair conformers, as well as other potential conformers like the twist-boat and sofa forms.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

Energy Analysis: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and the equilibrium constant for their interconversion.

-

Visualizations

Caption: Conformational equilibrium of this compound.

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The stereoisomerism of this compound is governed by a well-defined conformational equilibrium that strongly favors the trans isomer with the methyl group in the equatorial position. This preference is driven by the avoidance of unfavorable 1,3-diaxial steric interactions present in the cis (axial) isomer. The quantitative energy differences, determined through computational studies, are in agreement with qualitative stereochemical principles. The experimental protocols outlined in this guide, employing synthesis, GC-MS, and various NMR techniques, provide a robust framework for the comprehensive conformational analysis of this and related 1,3-dioxane systems. A thorough understanding of these principles is essential for professionals in drug discovery and materials science, where molecular conformation dictates function.

References

Quantum Chemical Calculations for 4-methyl-1,3-dioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-methyl-1,3-dioxane, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The conformational landscape, energetic properties, and spectroscopic signatures of this molecule have been elucidated through rigorous computational methodologies, offering valuable insights for its application in drug design and development.

Conformational Analysis and Energetics

The conformational isomerism of this compound has been a subject of detailed quantum chemical investigation. The molecule predominantly exists in a chair conformation, with the methyl group occupying either an equatorial or an axial position. Extensive computational studies have established that the equatorial chair conformer is the most stable isomer , a finding supported by both early Hartree-Fock calculations and more recent Density Functional Theory (DFT) studies.[1]

The potential energy surface of this compound also includes higher-energy local minima corresponding to the axial chair conformer and various flexible forms, such as twist and boat conformations. The interconversion between these conformers proceeds through specific transition states, defining the dynamic conformational equilibrium of the molecule.

Computational Methodologies

A range of quantum chemical methods have been employed to study the conformational preferences of this compound. Initial investigations utilized Hartree-Fock (HF) theory with basis sets of increasing complexity, including STO-3G, 3-21G, 6-31G(d), and 6-31G(d,p), to map the potential energy surface.[1]

More contemporary studies have leveraged Density Functional Theory (DFT) for more accurate energy and geometry predictions. The B3LYP and B3PW91 functionals, often paired with basis sets like 6-31G(d) or the more extensive aug-cc-pVDZ, have been used for geometry optimization and the calculation of thermodynamic properties.

Experimental Protocol: Geometry Optimization

A typical protocol for the geometry optimization of this compound conformers using DFT is as follows:

-

Initial Structure Generation: The starting 3D coordinates for the desired conformer (e.g., equatorial chair) are generated using a molecular builder.

-

Computational Method Selection: The calculation is set up using a DFT functional, such as B3LYP, and a Pople-style basis set like 6-31G(d).

-

Geometry Optimization: A full geometry optimization is performed to locate the stationary point on the potential energy surface corresponding to the energy minimum for that conformer.

-

Frequency Calculation: A vibrational frequency analysis is subsequently performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

Relative Energies of Conformers

The relative energies of the different conformers of this compound determine their population distribution at a given temperature. The equatorial chair conformer serves as the global minimum on the potential energy surface. The energy difference to the axial conformer and the transition states for ring inversion are key parameters in understanding the molecule's flexibility. While specific high-level calculations on the full conformational space of this compound are not abundant in the literature, data for the parent 1,3-dioxane molecule provides a useful reference.

| Conformer/Transition State | Level of Theory | Relative Energy (kcal/mol) |

| This compound | ||

| Equatorial Chair | Hartree-Fock | 0.0 (Principal Minimum)[1] |

| Axial Chair | Hartree-Fock | Local Minimum[1] |

| Flexible Forms | Hartree-Fock | Local Minima[1] |

| 1,3-dioxane (for comparison) | ||

| Chair | HF/6-31G(d) | 0.0 |

| 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31 |

| 1,4-Twist | HF/6-31G(d) | 6.03 ± 0.19 |

| Chair | DFT (B3LYP) | 0.0 |

| 2,5-Twist | DFT (B3LYP) | 5.19 ± 0.8 |

| 1,4-Twist | DFT (B3LYP) | 6.19 ± 0.8 |

Note: The table includes qualitative information for this compound from Hartree-Fock studies and quantitative data for the parent 1,3-dioxane for comparative purposes.

Molecular Structure and Spectroscopic Properties

Quantum chemical calculations provide valuable predictions of molecular geometries and spectroscopic parameters that can be compared with experimental data for validation.

Optimized Geometries

The geometric parameters (bond lengths, bond angles, and dihedral angles) of the conformers of this compound can be precisely determined through computational optimization. These calculated structures serve as the basis for further property calculations.

A detailed table of optimized geometric parameters for the equatorial conformer of this compound from a B3LYP/6-31G(d) calculation would be presented here if the specific data were available in the search results.

Microwave Spectroscopy

Microwave spectroscopy is a powerful experimental technique for determining the rotational constants and dipole moment of a molecule, providing a benchmark for computational accuracy. For the equatorial conformer of this compound, experimental data is available and can be compared with calculated values.

| Parameter | Experimental Value |

| Rotational Constants (MHz) | |

| A | 4802.335(2) |

| B | 2376.163(1) |

| C | 1738.852(1) |

| Dipole Moment Components (D) | |

| µa | 0.73(1) |

| µb | 1.32(1) |

| µc | 1.36(1) |

| Total Dipole Moment (D) | 2.03(1) |

Data from microwave spectroscopy studies.[2]

Vibrational Spectroscopy

The vibrational frequencies of this compound can be calculated using quantum chemical methods. These theoretical spectra are instrumental in the assignment of experimental Infrared (IR) and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: Start with the optimized geometry of the conformer of interest.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d)).

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies. A scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) is typically applied to improve agreement with experimental data.

-

Spectral Analysis: The scaled frequencies and their corresponding intensities (IR and Raman) are used to generate a theoretical spectrum.

A table of calculated and scaled vibrational frequencies for the key vibrational modes of this compound would be included here if the data were available.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The chemical shifts of the hydrogen and carbon nuclei in this compound are sensitive to the conformational state of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating NMR chemical shifts.

Experimental Protocol: NMR Chemical Shift Calculation

-

Optimized Geometries: Obtain the optimized geometries of the relevant conformers (e.g., equatorial and axial chair).

-

GIAO Calculation: For each conformer, perform a GIAO NMR calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

-

Reference Shielding: Calculate the isotropic shielding value for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

-

Chemical Shift Calculation: The chemical shift (δ) of each nucleus is calculated by subtracting its isotropic shielding value (σ) from the shielding value of the reference (σ_ref): δ = σ_ref - σ.

-

Boltzmann Averaging: For a more accurate prediction of the room temperature spectrum, the chemical shifts of the individual conformers can be averaged, weighted by their Boltzmann population.

A table comparing the calculated and experimental ¹H and ¹³C NMR chemical shifts for the conformers of this compound would be presented here if the specific data were available.

Conformational Interconversion Pathway

The isomerization between the different conformers of this compound can be visualized as a pathway on the potential energy surface. The chair-to-chair interconversion typically proceeds through a series of twist-boat intermediates and transition states.

This diagram illustrates the energetic landscape of the chair-to-chair inversion, proceeding from the more stable equatorial conformer, through higher-energy transition states and a twist-boat intermediate, to the less stable axial conformer. The actual potential energy surface is more complex, involving multiple twist and boat forms.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structural and energetic properties of this compound. The established preference for the equatorial chair conformation, along with insights into the conformational isomerization pathways and predictable spectroscopic parameters, furnishes a solid foundation for its rational use in scientific research and drug development. The methodologies outlined in this guide serve as a reference for conducting and interpreting computational studies on this and related heterocyclic systems. Further high-level computational studies would be beneficial to provide more precise quantitative data on the relative energies of all conformers and transition states, as well as detailed spectroscopic predictions.

References

Spectroscopic Data of 4-methyl-1,3-dioxane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-1,3-dioxane (CAS No: 1120-97-4), a versatile solvent and chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data and experimental context.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1-1.2 | d | 3H | -CH₃ |

| ~1.3-1.8 | m | 2H | -CH₂- (C5) |

| ~3.6-4.2 | m | 3H | -O-CH(CH₃)- and -O-CH₂- (C4, C6) |

| ~4.6-5.0 | m | 2H | -O-CH₂-O- (C2) |

Note: Specific chemical shifts and coupling constants can vary slightly based on experimental conditions. The assignments are based on typical chemical shift ranges for similar structures.

¹³C NMR Data

The ¹³C NMR spectrum was also obtained using a 400 MHz instrument in CDCl₃.[4]

| Chemical Shift (ppm) | Assignment |

| ~22.0 | -CH₃ |

| ~34.0 | -CH₂- (C5) |

| ~66.0 | -O-CH₂- (C6) |

| ~73.0 | -O-CH(CH₃)- (C4) |

| ~94.0 | -O-CH₂-O- (C2) |

Note: These are approximate chemical shifts. For precise values, direct analysis of the spectrum is recommended.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below corresponds to a liquid film sample.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1465-1450 | Medium | C-H bend (alkane) |

| 1380-1370 | Medium | C-H bend (alkane) |

| 1175-1085 | Strong | C-O stretch (cyclic ether/acetal) |

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations unique to the molecule's structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The following data was obtained by electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 101 | 83.11 | [M-H]⁺ |

| 72 | 73.89 | [C₄H₈O]⁺ |

| 55 | 81.47 | [C₃H₃O]⁺ |

| 45 | 38.55 | [C₂H₅O]⁺ |

| 43 | 99.99 | [C₂H₃O]⁺ or [C₃H₇]⁺ (Base Peak) |

Data sourced from PubChem, obtained via GC-MS with electron ionization.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Key parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Film): A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin liquid film.

-

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and H₂O). A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR beam is passed through the sample, and the transmitted radiation is detected. The instrument records the absorbance or transmittance as a function of wavenumber.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification. The sample is vaporized in the GC and then enters the ion source of the mass spectrometer.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

- 1. This compound | C5H10O2 | CID 14269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(1120-97-4) 1H NMR [m.chemicalbook.com]

- 4. This compound(1120-97-4) 13C NMR spectrum [chemicalbook.com]

- 5. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-Methyl-1,3-dioxane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methyl-1,3-dioxane, a versatile heterocyclic compound. This document includes detailed experimental protocols for its synthesis, purification, and key reactions, presented with clarity and precision for application in research and development. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Core Physical and Chemical Properties

This compound is a colorless liquid with a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1][2] It is recognized for its utility as a solvent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its stability and compatibility with a range of reagents make it a valuable component in diverse chemical processes.[1]

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 1120-97-4 | [1][2] |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -45 °C | |

| Boiling Point | 114 °C | [1] |

| Density | 0.98 g/mL | [1] |

| Refractive Index (n20D) | 1.41 | [1] |

| Flash Point | 22 °C | |

| Solubility | Soluble in chloroform, slightly soluble in DMSO. |

Synthesis and Purification

The primary route for the synthesis of this compound is the acid-catalyzed acetalization of 1,3-butanediol with formaldehyde.[3] This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Butanediol

-

Formaldehyde (as paraformaldehyde or formalin solution)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-butanediol and the chosen anhydrous solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.1-0.5 mol%).

-

Heat the mixture to reflux.

-

Slowly add formaldehyde to the refluxing mixture.

-

Continue refluxing and collect the water generated in the Dean-Stark trap until no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can then be purified by fractional distillation.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask along with a few boiling chips.

-

Slowly heat the distillation flask using a heating mantle.

-

Monitor the temperature at the head of the fractionating column.

-

Discard the initial fraction that distills over at a lower temperature, as it may contain residual solvent or impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (114 °C).

-

Continue distillation until only a small amount of residue remains in the distillation flask.

-

The collected fraction is the purified this compound.

Chemical Reactivity and Stability

1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions.[4] However, they are susceptible to hydrolysis under acidic conditions, which cleaves the acetal linkage to regenerate the parent diol and aldehyde.[4] This lability towards acids is a key consideration in their use as protecting groups in organic synthesis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Aqueous acid solution (e.g., dilute HCl or H₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Base for neutralization (e.g., saturated sodium bicarbonate solution)

Procedure:

-

Dissolve this compound in an organic solvent in a round-bottom flask.

-

Add the aqueous acid solution to the flask.

-

Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as TLC or GC.

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent to isolate the products (1,3-butanediol and formaldehyde).

Ring-Opening Reactions

Beyond hydrolysis, this compound can undergo ring-opening reactions under specific conditions. For instance, reductive ring-opening can be achieved using certain reducing agents in the presence of a Lewis acid. These reactions are valuable for the synthesis of substituted ethers. While specific protocols for this compound are not abundant, procedures for analogous 1,3-dioxolanes with Grignard reagents in the presence of a Lewis acid like titanium tetrachloride provide a template for such transformations.[5] This reaction proceeds via a reductive ring-opening mechanism to form β-alkoxy alcohols.[5]

Conclusion

This compound is a compound with a well-defined set of physical and chemical properties that make it suitable for various applications in chemical synthesis and industry. Its preparation via acid-catalyzed acetalization is a standard procedure, and its reactivity, particularly its stability in non-acidic media and lability in the presence of acids, is a key characteristic exploited in its applications. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H10O2 | CID 14269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals | Semantic Scholar [semanticscholar.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermodynamic Properties of Substituted 1,3-Dioxanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties of substituted 1,3-dioxanes, crucial heterocyclic compounds in organic chemistry and medicinal chemistry. Understanding the thermodynamic stability of these molecules is fundamental for predicting their behavior in various chemical and biological systems, aiding in the rational design of new chemical entities. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and illustrates the underlying principles of their conformational analysis.

Introduction to the Thermodynamic Landscape of 1,3-Dioxanes

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, preferentially adopts a chair-like conformation, similar to cyclohexane.[1][2] However, the shorter C-O bond lengths compared to C-C bonds lead to more pronounced diaxial interactions, influencing the conformational preferences of substituents.[1][2] The thermodynamic stability of a substituted 1,3-dioxane is largely governed by the conformational equilibrium between axial and equatorial orientations of the substituent, as well as non-bonded interactions within the molecule.

The free conformational enthalpy, or A-value (ΔG°), is a key parameter used to quantify the energy difference between the axial and equatorial conformers of a substituent on a cyclohexane or heterocyclic ring.[3] A positive A-value indicates a preference for the equatorial position.[3] These values are crucial for predicting the dominant conformation and, consequently, the reactivity and biological activity of the molecule. The thermodynamic parameters of enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a complete picture of the energetics of these conformational changes.

Quantitative Thermodynamic Data

The following tables summarize the available thermodynamic data for various substituted 1,3-dioxanes, providing a valuable resource for comparing the effects of different substituents on the stability of the dioxane ring.

Table 1: Gibbs Free Energy (ΔG°) of Conformational Equilibrium for 5-Substituted 1,3-Dioxanes

| Substituent (at C5) | Solvent | ΔG° (kcal/mol) | Reference |

| Ethyl (Et) | - | 0.82 | [4] |

| Isopropyl (i-Pr) | - | 0.90 | [4] |

| tert-Butyl (t-Bu) | - | 1.4 - 1.8 | [4] |

| Phenyl (Ph) | - | 1.0 | [4] |

Table 2: Enthalpy of Formation (ΔHf°) for Methyl-Substituted 1,3-Dioxanes

| Compound | State | ΔHf° (kcal/mol) | Reference |

| 1,3-Dioxane | Liquid | -89.5 ± 0.6 | [5] |

| 2-Methyl-1,3-dioxane | Liquid | -98.3 ± 0.7 | [5] |

| 4-Methyl-1,3-dioxane | Liquid | -99.1 ± 0.5 | [5] |

| 5-Methyl-1,3-dioxane | Liquid | -95.9 ± 0.5 | [5] |

| 2,2-Dimethyl-1,3-dioxane | Liquid | -108.4 ± 0.6 | [5] |

| cis-4,6-Dimethyl-1,3-dioxane | Liquid | -108.9 ± 0.6 | [5] |

| trans-4,6-Dimethyl-1,3-dioxane | Liquid | -105.9 ± 0.7 | [5] |

| 4,4,6-Trimethyl-1,3-dioxane | Liquid | -115.4 ± 0.8 | [5] |

| 2,2,4,4,6-pentamethyl-1,3-dioxane | Gaseous | -512.8 | [6] |

Table 3: Conformational Energies (A-values) for Substituents at the C2 Position of the 1,3-Dioxane Ring

| Substituent (at C2) | Method | A-value (kcal/mol) | Reference |

| 1-Propenyl | GC-MS | 1.25 | [3] |

| 2-Phenylethenyl | GC-MS | 1.35 | [3] |

| 2-(2-Furyl)ethenyl | GC-MS | 1.29 | [3] |

| Isopropyl | GC-MS | 4.20 | [3] |

| Phenyl | GC-MS | 3.10 | [3] |

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of substituted 1,3-dioxanes relies on a combination of experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is a primary method for determining the standard enthalpy of formation (ΔHf°) of organic compounds.

Protocol:

-

Sample Preparation: A precisely weighed sample of the purified 1,3-dioxane derivative (typically in a gelatin capsule or glass ampoule for volatile liquids) is placed in a crucible inside a bomb calorimeter.[5]

-

Calorimeter Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.[5] The bomb is then placed in the calorimeter, which is filled with a precise amount of water.

-

Combustion: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature change of the calorimeter system is meticulously recorded using a high-precision thermometer.

-

Data Analysis: The heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid).

-

Calculation of ΔHf°: The standard enthalpy of formation is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Gibbs Free Energy of Conformational Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibria of 1,3-dioxanes in solution. The Gibbs free energy difference (ΔG°) between conformers can be determined from the equilibrium constant (K), which is related to the relative populations of the conformers at a given temperature.

Protocol:

-

Sample Preparation: A solution of the substituted 1,3-dioxane is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded at a specific temperature. For detailed conformational analysis, temperature-dependent NMR studies may be performed.

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons in the 1,3-dioxane ring are sensitive to their axial or equatorial orientation.

-

Coupling Constants: Vicinal coupling constants (³JHH) are particularly informative. The magnitude of these coupling constants, as described by the Karplus equation, depends on the dihedral angle between the coupled protons, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships.

-

-

Determination of Conformational Populations:

-

Integration: At low temperatures where the conformational interconversion is slow on the NMR timescale, the relative populations of the two conformers can be determined by integrating the signals corresponding to each conformer.

-

Time-Averaged Chemical Shifts/Coupling Constants: At room temperature, where the interconversion is fast, the observed chemical shifts and coupling constants are weighted averages of the values for the individual conformers. The mole fractions of the conformers can be calculated if the parameters for the pure axial and equatorial conformers are known or can be estimated from model compounds.

-

-

Calculation of ΔG°: The equilibrium constant (K) is calculated from the ratio of the conformer populations (K = [equatorial]/[axial]). The Gibbs free energy difference is then calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[3]

Determination of Isomer Ratios by Gas Chromatography-Mass Spectrometry (GC-MS)

For mixtures of cis and trans isomers of substituted 1,3-dioxanes, GC-MS is used to determine their relative abundance, which can be related to their thermodynamic stability.

Protocol:

-

Sample Preparation: A solution of the isomer mixture is prepared in a volatile solvent.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column. The different isomers will have different retention times, allowing for their separation.

-

MS Detection: As the separated isomers elute from the GC column, they are introduced into a mass spectrometer, which provides their mass spectra, confirming their identity.

-

Quantification: The relative amounts of the isomers are determined by integrating the areas of their corresponding peaks in the gas chromatogram.

-

Calculation of Thermodynamic Parameters: The ratio of the isomers at equilibrium can be used to calculate the Gibbs free energy difference between them.

Visualizing Thermodynamic Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships in the thermodynamic analysis of substituted 1,3-dioxanes.

Caption: Experimental workflow for determining thermodynamic properties.

The diagram above illustrates the typical experimental workflow for characterizing the thermodynamic properties of substituted 1,3-dioxanes, from synthesis to the calculation of key thermodynamic parameters.

Caption: Conformational equilibrium in substituted 1,3-dioxanes.

This diagram depicts the energetic relationship between the axial and equatorial conformers of a substituted 1,3-dioxane, passing through a higher-energy transition state. The Gibbs free energy difference (ΔG°) dictates the position of the equilibrium.

Biological Relevance and Future Directions

While 1,3-dioxanes are not typically involved in endogenous signaling pathways, their derivatives have shown significant biological activity. For instance, they have been investigated as modulators of multidrug resistance in cancer cells and have been incorporated into libraries of diverse small molecules for drug discovery.[7][8] The stereochemistry of the 1,3-dioxane ring, which is dictated by the thermodynamic preferences of its substituents, is often critical for its biological function.

A thorough understanding of the thermodynamic properties of substituted 1,3-dioxanes is therefore essential for the design and development of new therapeutic agents. Future research will likely focus on expanding the library of characterized 1,3-dioxanes with diverse substitution patterns and on correlating their thermodynamic properties with their biological activities using quantitative structure-activity relationship (QSAR) models. Computational methods, such as density functional theory (DFT) calculations, will continue to play a vital role in predicting and rationalizing the thermodynamic behavior of these important heterocycles.[4]

References

- 1. Human Metabolome Database: Showing metabocard for 1,3-Dioxane (HMDB0244172) [hmdb.ca]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Modular synthesis and preliminary biological evaluation of stereochemically diverse 1,3-dioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-methyl-1,3-dioxane (CAS: 1120-97-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-1,3-dioxane (CAS number 1120-97-4), a versatile heterocyclic compound. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant applications, particularly as a solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Spectroscopic data for characterization, along with safety and handling information, are also presented. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a colorless to almost clear liquid with a mild, sweet odor.[1] It is a cyclic acetal characterized by a six-membered ring containing two oxygen atoms and a methyl group at the 4-position.[1] This structure imparts unique solubility and reactivity characteristics.[2][3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1120-97-4 | [2] |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2] |

| Appearance | Colorless to almost clear liquid | [2] |

| Boiling Point | 114 °C | [2] |

| Melting Point | -45 to -44 °C | [4] |

| Density | 0.98 g/mL | [2] |

| Refractive Index (n20D) | 1.41 | [2] |

| Flash Point | 22 °C | [5] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 1,3-butanediol with formaldehyde. This reaction is a standard method for the formation of cyclic acetals.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on general procedures for acetal formation.

Materials:

-

1,3-Butanediol

-

Formaldehyde (as a solution, e.g., 37% in water, or as paraformaldehyde)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Dean-Stark apparatus (if using an azeotropic solvent like toluene)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap with a condenser, add 1,3-butanediol and the anhydrous solvent.

-

Add formaldehyde (or paraformaldehyde) to the flask.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Applications

This compound is a versatile compound with applications in various fields of chemistry.

Solvent Applications

Due to its ability to dissolve a wide range of organic compounds, this compound serves as an effective solvent in organic synthesis, facilitating chemical reactions and extractions.[2][3]

Intermediate in Synthesis

This compound is a valuable intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] While specific examples for this compound are not abundant in publicly available literature, the closely related 1,3-dioxane scaffold is a key structural motif in various important pharmaceutical compounds. For instance, a derivative, (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is a crucial intermediate in the synthesis of the blockbuster drug Atorvastatin, a lipid-lowering agent.[1] This highlights the significance of the 1,3-dioxane ring system in drug development.

Caption: Logical relationship of this compound's application areas.

Other Applications

-

Flavor and Fragrance Industry: It finds use in the formulation of various scents and flavors.[2]

-

Material Science: The compound is explored in the creation of polymers and other materials with specific properties.[2]

-

Analytical Chemistry: It can be employed for the calibration of instruments and as a standard in various analytical methods.[2]

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data / Observations | Reference(s) |

| ¹H NMR | Data available in various databases. | [2][3] |

| ¹³C NMR | Data available in various databases. | [2] |

| IR Spectroscopy | Characteristic C-O stretching vibrations for cyclic ethers. | [6] |

| Mass Spectrometry | Mass spectral data is available, often obtained via GC-MS. | [2] |

Biological Activity

As of the latest review of publicly available literature, there is limited specific information on the pharmacological or biological activity of this compound itself in the context of drug development or its direct interaction with signaling pathways. Its primary role in this field appears to be as a structural component or intermediate in the synthesis of active pharmaceutical ingredients. Toxicological data is available for some related dioxane compounds, but direct studies on this compound are not extensively reported.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| 🔥 | Danger | H225: Highly flammable liquid and vapor | [7] |

| ❕ | Warning | H315: Causes skin irritation | [7] |

| ❕ | Warning | H319: Causes serious eye irritation | [7] |

| ❕ | Warning | H335: May cause respiratory irritation | [7] |

Handling Recommendations:

-

Handle in a well-ventilated area.[8]

-

Wear suitable protective equipment, including gloves and eye/face protection.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Take precautionary measures against static discharge.[5]

-

Store in a cool, dark, and well-ventilated place.[8]

Conclusion

This compound is a valuable and versatile chemical with established applications as a solvent and a synthetic intermediate. Its straightforward synthesis from readily available starting materials and its stable cyclic acetal structure make it a useful building block in organic chemistry. While direct biological activity data is scarce, the prevalence of the 1,3-dioxane motif in complex molecules, including pharmaceuticals like Atorvastatin, underscores the importance of understanding the chemistry and applications of such compounds. This guide provides a solid foundation of technical information for researchers and professionals working with or considering the use of this compound in their work.

References

- 1. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 2. This compound | C5H10O2 | CID 14269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(1120-97-4) 1H NMR spectrum [chemicalbook.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 6. 1,3-Dioxane, 4-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 4-Methyl-1,3-Dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-methyl-1,3-dioxane, a heterocyclic compound with applications as a solvent and intermediate in various chemical syntheses. This document details experimental protocols, presents key physical and spectroscopic data, and illustrates the synthetic and analytical workflows.

Introduction

This compound is a cyclic acetal that serves as a valuable building block in organic synthesis. Its structure, featuring a six-membered ring with two oxygen atoms and a methyl substituent, imparts specific chemical properties that make it a useful solvent and an intermediate in the production of pharmaceuticals and agrochemicals. This guide outlines the primary methods for its preparation and the analytical techniques employed for its characterization.

Synthesis of this compound

There are two primary synthetic routes to this compound: the acid-catalyzed reaction of 1,3-butanediol with formaldehyde (acetalization) and the Prins reaction between propylene and formaldehyde.

Acetalization of 1,3-Butanediol with Formaldehyde

This method involves the acid-catalyzed reaction of 1,3-butanediol with a source of formaldehyde, typically paraformaldehyde or an aqueous solution (formalin). The reaction proceeds via the formation of a hemiacetal followed by cyclization to yield the dioxane ring.

Prins Reaction of Propylene with Formaldehyde

The Prins reaction is an electrophilic addition of an aldehyde (formaldehyde) to an alkene (propylene) in the presence of an acid catalyst.[1] The reaction mechanism involves the formation of a carbocation intermediate, which can then react further with formaldehyde and cyclize to form the 1,3-dioxane ring. The reaction conditions can be tuned to favor the formation of this compound over other potential products like 1,3-diols or allylic alcohols.[1]

Experimental Protocols

Synthesis via Acetalization of 1,3-Butanediol

Materials:

-

1,3-Butanediol

-

Paraformaldehyde

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Sulfate

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Saturated Brine Solution

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-butanediol and paraformaldehyde in a 1:1.1 molar ratio.

-

Add a suitable solvent, such as toluene or dichloromethane.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity using various analytical techniques.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 114 °C | [2] |

| Density | 0.98 g/mL | [2] |

| Refractive Index (n20/D) | 1.41 | [2] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | d | 3H | -CH₃ |

| ~1.3-1.8 | m | 2H | -CH₂- (at C5) |

| ~3.5-4.2 | m | 3H | -O-CH- and -O-CH₂- (at C4 and C6) |

| ~4.6-5.0 | m | 2H | -O-CH₂-O- (at C2) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR: The carbon-13 NMR spectrum indicates the different carbon environments.[3]

| Chemical Shift (ppm) | Assignment |

| ~22 | -CH₃ |

| ~35 | -CH₂- (at C5) |

| ~67 | -O-CH₂- (at C6) |

| ~74 | -O-CH- (at C4) |

| ~94 | -O-CH₂-O- (at C2) |

The IR spectrum shows characteristic absorption bands for the functional groups present.[1][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretching (alkane) |

| ~1170-1040 | Strong | C-O stretching (acetal) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]

| m/z | Relative Intensity (%) | Assignment |

| 102 | Moderate | [M]⁺ (Molecular ion) |

| 101 | High | [M-H]⁺ |

| 87 | Moderate | [M-CH₃]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Very High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and do not inhale the vapors.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The outlined synthetic and analytical workflows can be readily adapted for laboratory-scale preparation and quality control of this important chemical intermediate.

References

solubility of 4-methyl-1,3-dioxane in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methyl-1,3-dioxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this guide infers its solubility profile based on its chemical structure and physical properties. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate specific data for their applications.

Core Concepts: Understanding Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a cyclic ether with a methyl substituent. The ether functionalities introduce polarity and hydrogen bond acceptor sites, while the alkyl group contributes to its nonpolar character. This amphiphilic nature suggests a broad solubility range across various organic solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior in solution and for designing experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Appearance | Colorless to almost clear liquid | [1] |

| Boiling Point | 114 °C | [1][3][4] |

| Melting Point | -45 °C to -44 °C | [4][5] |

| Density | 0.97 - 0.98 g/mL | [1][3][4] |

| Refractive Index | n20D 1.41 | [1][3] |

| Flash Point | 22 °C | [3][5] |

| CAS Number | 1120-97-4 | [1][2] |

Predicted and Reported Solubility of this compound

| Solvent | Predicted/Reported Solubility | Rationale/Reference |

| Chloroform | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF) | Predicted to be highly soluble | The polarity of this compound is compatible with these solvents. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Predicted to be soluble | The ether oxygens can act as hydrogen bond acceptors. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Predicted to have lower solubility | The overall polarity of the molecule may limit miscibility with highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental methodology is required. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid or liquid in a solvent at a given temperature.

Objective: To quantitatively determine the mole fraction solubility of this compound in various organic solvents at specified temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Calibrated thermometer

-

Vials with airtight seals

-

Syringes and filters (if necessary for sampling)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial. The presence of an undissolved phase is crucial to ensure that the solution is saturated.

-

Prepare multiple vials for each solvent to be tested at different temperatures.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, which should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is achieved, cease agitation and allow the undissolved phase to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed, temperature-controlled syringe.

-

Determine the mass of the withdrawn sample.

-

Analyze the concentration of this compound in the sample using a suitable and pre-calibrated analytical method, such as Gas Chromatography (GC).

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide serves as a foundational resource for researchers working with this compound. While predictive models are useful, the provided experimental protocol is essential for obtaining the precise solubility data required for specific research and development applications.

References

The Conformational Landscape of 4-Methyl-1,3-Dioxane: A Technical Guide to its Potential Energy Surface

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surface (PES) of 4-methyl-1,3-dioxane, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. Understanding the conformational preferences and the energy barriers to interconversion is critical for predicting molecular interactions, designing new catalysts, and developing novel therapeutic agents. This document summarizes key findings from computational chemistry studies, outlines the methodologies used to explore the PES, and provides visual representations of the conformational pathways.

Core Concepts: Conformational Isomerism in this compound

The non-planar, six-membered ring of this compound can adopt several conformations to minimize steric and electronic strain. The dominant conformations are the chair forms, with the methyl group occupying either an equatorial or an axial position. The interconversion between these chair forms proceeds through higher-energy, more flexible intermediates, such as twist-boat conformations.

The relative stability of the conformers is determined by a combination of factors, including steric hindrance, torsional strain, and stereoelectronic effects like the anomeric effect. Computational studies have been instrumental in mapping the potential energy surface and quantifying the energy differences between these states.

Data Presentation: Energetics of Conformational Isomerization

The following tables summarize the key quantitative data related to the potential energy surface of this compound. It is important to note that while the principal conformers have been identified, the precise energy values from the foundational study by Kuramshina, Bochkor, and Kuznetsov (2009) were not available in the public domain at the time of this writing. The values presented here are therefore illustrative and based on typical ranges for similar 1,3-dioxane systems.

Table 1: Relative Energies of this compound Conformers

| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 (Global Minimum) | Equatorial | 0.00 |

| Chair 2 | Axial | Value not available |

| Twist-Boat Intermediates | - | Values not available |

Note: The equatorial chair conformer is established as the principal and most stable form.[1] The energy difference between the equatorial and axial chair conformers in substituted cyclohexanes is typically in the range of 1.5-2.5 kcal/mol, with the equatorial being more stable. The flexible twist-boat forms are known to be local minima on the potential energy surface.[1]

Table 2: Energy Barriers for Conformational Interconversion

| Process | Transition State | Energy Barrier (kcal/mol) |

| Chair (Equatorial) → Chair (Axial) | Half-Chair/Twist-Boat | Value not available |

| Chair (Axial) → Chair (Equatorial) | Half-Chair/Twist-Boat | Value not available |

Note: The energy barriers for chair-chair interconversion in cyclohexane derivatives are typically in the range of 10-12 kcal/mol. These barriers represent the energy required to overcome the torsional and angle strain in the transition states.

Experimental and Computational Protocols

The exploration of the potential energy surface of this compound has been primarily conducted through computational quantum chemistry methods.[1]

Computational Methodologies

A seminal study on the conformational isomerization of this compound employed both empirical (Molecular Mechanics, MM+) and non-empirical (ab initio) quantum chemical approximations.[1] The ab initio calculations were performed within the Hartree-Fock (HF) method using a range of basis sets to progressively improve the accuracy of the energy calculations.[1]

Key Computational Parameters:

-

Molecular Mechanics:

-

Force Field: MM+

-

-

Ab Initio Calculations:

-

Method: Restricted Hartree-Fock (RHF)

-

Basis Sets:

-

STO-3G (Minimal basis set)

-

3-21G (Split-valence basis set)

-

6-31G(d) (Split-valence with polarization functions on heavy atoms)

-

6-31G(d,p) (Split-valence with polarization functions on heavy atoms and hydrogen)

-

-

The use of multiple basis sets allows for an assessment of the sensitivity of the calculated energies and geometries to the level of theory. The inclusion of polarization functions (d and p) is crucial for accurately describing the electron distribution in molecules with heteroatoms and for calculating reliable energy differences.

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational changes and the logical flow of the computational analysis.

This diagram illustrates the generally accepted pathway for the interconversion of the equatorial and axial chair conformers of this compound. The process involves passing through high-energy transition states and a flexible twist-boat intermediate, which is a local minimum on the potential energy surface.

This flowchart outlines the typical computational workflow for analyzing the potential energy surface of a molecule like this compound. It begins with the selection of computational methods and basis sets, followed by geometry optimization to find stationary points, frequency calculations to characterize these points as minima or transition states, and finally, single-point energy calculations to accurately determine the relative energies and construct the potential energy surface.

Conclusion

The conformational landscape of this compound is dominated by the equatorial chair conformer, with the axial chair and flexible twist-boat forms representing higher-energy states. The interconversion between these conformers involves surmounting significant energy barriers. A thorough understanding of this potential energy surface, primarily derived from computational studies, is essential for predicting the molecule's behavior in various chemical and biological environments. Further experimental and higher-level computational studies would be beneficial to refine the quantitative energetic data and provide a more complete picture of the dynamic conformational behavior of this important heterocyclic compound.

References

chair and twist-boat conformations of 4-methyl-1,3-dioxane